Pholcodine N-Oxide is a derivative of pholcodine, which is an opioid cough suppressant primarily used to alleviate unproductive coughs. Pholcodine itself is an alkyl ether of morphine, characterized by its ability to suppress the cough reflex through central nervous system action. Pholcodine N-Oxide is formed via the oxidation of pholcodine and retains antitussive properties while also being studied for its pharmacological effects and safety profile in various formulations.
Pholcodine N-Oxide is classified as a semi-synthetic compound derived from morphine. It is recognized in various pharmacopoeias and is utilized in pharmaceutical research and development due to its potential therapeutic applications. The compound is listed under the Chemical Abstracts Service number 5111-66-0 and has a molecular formula of CHO with a molecular weight of 274.31 g/mol .
The synthesis of Pholcodine N-Oxide typically involves the oxidation of pholcodine using oxidizing agents. One prevalent method utilizes m-chloroperoxybenzoic acid, which effectively converts pholcodine into its N-Oxide form. This method can yield both mono-N-oxide and di-N,N'-oxide derivatives, depending on reaction conditions .
Technical Details:
Pholcodine N-Oxide possesses a distinct molecular structure characterized by the presence of an N-Oxide functional group. The structural representation highlights the arrangement of atoms within the molecule:
The structural configuration influences its pharmacokinetic properties, including absorption and distribution within biological systems .
Pholcodine N-Oxide participates in several chemical reactions:
Common Reagents:
These reactions are crucial for developing new derivatives with enhanced therapeutic profiles or altered pharmacological effects .
Pholcodine N-Oxide exerts its pharmacological effects primarily through action on the central nervous system, specifically targeting the cough center located in the medulla oblongata. The presence of the N-Oxide group may modify its interaction with opioid receptors compared to pholcodine itself, potentially affecting its efficacy and safety profile.
Process:
Relevant Data:
Pholcodine N-Oxide has several scientific uses:
Pholcodine (3-morpholinoethylmorphine) undergoes primary metabolism in hepatic microsomal systems via N-oxidation, a Phase I biotransformation pathway. This process converts the tertiary amine group in pholcodine’s morpholino ring to its N-oxide derivative (pholcodine N-oxide, PNOX). Unlike O-dealkylation pathways that produce analgesic metabolites like morphine from codeine, pholcodine’s N-oxidation yields a pharmacologically distinct metabolite [1] [5]. Studies using rat hepatocytes confirm PNOX as a novel metabolite, with N-oxidation identified as the dominant metabolic route, accounting for >60% of observed transformations [1]. The reaction follows biphasic kinetics, suggesting involvement of multiple enzymatic systems: a high-affinity, low-capacity pathway and a low-affinity, high-capacity pathway [4].
Key kinetic parameters in hepatic microsomes include:
The slow biotransformation rate (kmet = 0.021 µM/min) compared to morphine (0.057 µM/min) and codeine (0.112 µM/min) underscores the metabolic stability of pholcodine, contributing to its prolonged elimination half-life [1] [6].
Table 1: Enzymatic Pathways for Pholcodine N-Oxidation
Enzyme System | Reaction Type | Affinity (Km) | Tissue Localization |
---|---|---|---|
Flavin Monooxygenase (FMO) | N-oxidation | High (µM range) | Hepatic peroxisomes |
Cytochrome P450 (CYP3A4) | N-oxidation | Low (mM range) | Hepatic endoplasmic reticulum |
Cytochrome P450 (CYP2C19) | N-oxidation | Intermediate | Hepatic endoplasmic reticulum |
Multiple cytochrome P450 isoforms contribute to pholcodine N-oxidation with varying catalytic efficiencies:
Non-CYP enzymes like Flavin Monooxygenase (FMO3) also participate, particularly in the high-affinity phase. FMO catalyzes NADPH-dependent N-oxidation without metal cofactors, favoring soft nucleophiles like tertiary amines [2] [8]. Unlike CYPs, FMO activity is thermolabile and maximized at pH 8–9, distinguishing its operational conditions [8].
Table 2: Cytochrome P450 Isoform Contributions to Pholcodine N-Oxidation
Isoform | Kinetic Parameter (Km) | Chemical Inhibitor | Inhibition Strength | Contribution to N-Oxidation |
---|---|---|---|---|
CYP3A4 | 835 µM | Ketoconazole | Strong (<1 µM IC50) | ~40% at therapeutic doses |
CYP2C19 | 3.5 µM | Fluvoxamine | Intermediate (1-30 µM IC50) | ~25% (genotype-dependent) |
CYP2C9 | 20 µM | Sulfaphenazole | Weak (>30 µM IC50) | <10% |
Pholcodine metabolism bifurcates into two principal pathways: N-dealkylation (producing norpholcodine) and N-oxidation (producing PNOX). Key distinctions include:
Human studies confirm no detectable morphine from pholcodine, confirming that O-dealkylation (the pathway generating active opioids) is negligible [1]. This explains pholcodine’s lack of analgesic activity despite structural similarity to codeine.
Table 3: Comparative Properties of Key Pholcodine Metabolites
Property | Pholcodine N-Oxide (PNOX) | Norpholcodine |
---|---|---|
Structure | N-oxidized morpholino ring | N-demethylated morpholino ring |
Major Formation Pathway | FMO3/CYP-mediated N-oxidation | CYP-mediated N-dealkylation |
Urinary Excretion | 26% as parent-related compounds | <2% |
Stability in Urine | Detectable 1-2 weeks post-dose | Transient (hours) |
Conjugation | Non-enzyme-hydrolysable | Glucuronidation potential |
Significant species-dependent differences exist in pholcodine N-oxidation:
Key determinants of variability:
Table 4: Interspecies Variability in Pholcodine Metabolism
Species | Dominant Pathway | Key Metabolite | Gut Flora Involvement | Reductive Metabolism |
---|---|---|---|---|
Rat | N-oxidation | PNOX | Low | Minimal |
Rabbit | N-oxide reduction | Indicine (from N-oxide) | High (anaerobes) | Significant |
Human | N-oxidation | PNOX | Low | Negligible |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7